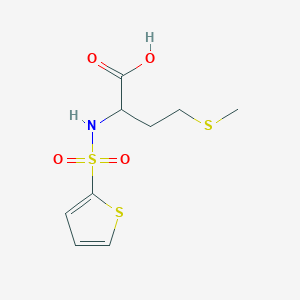
4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid (MS-TSAB) is an organic compound belonging to the class of thiophene sulfonamides. It is composed of a thiophene ring with two sulfonamide substituents, and a methylsulfanyl group attached to the sulfur atom. MS-TSAB is a small molecule that is widely used in scientific research due to its diverse biochemical and physiological effects. It has been studied for its potential applications in drug discovery, therapeutic intervention, and lab experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid involves the reaction of 2-thiophenesulfonyl chloride with 4-methylthio-2-aminobutyric acid in the presence of a base to form the desired product.
Starting Materials
2-thiophenesulfonyl chloride, 4-methylthio-2-aminobutyric acid, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-thiophenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for 10-15 minutes., Step 3: Slowly add 4-methylthio-2-aminobutyric acid to the reaction mixture while stirring., Step 4: Continue stirring the reaction mixture for 2-3 hours at room temperature., Step 5: Filter the reaction mixture to remove any solids., Step 6: Concentrate the filtrate under reduced pressure to obtain the crude product., Step 7: Purify the crude product by recrystallization or column chromatography to obtain the final product, 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid.
科学的研究の応用
4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been studied for its potential applications in drug discovery and therapeutic intervention. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been studied for its potential use as an agonist of the GABAA receptor, a neurotransmitter receptor found in the brain.
作用機序
4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been shown to act as an agonist of the GABAA receptor, a neurotransmitter receptor found in the brain. It binds to the receptor, activating it and causing a decrease in neuronal excitability. This action is thought to be responsible for the anti-inflammatory and anti-cancer properties of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid.
生化学的および生理学的効果
4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been studied for its effects on a variety of biochemical and physiological processes. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has been shown to possess neuroprotective effects, and to be effective in the treatment of anxiety and depression.
実験室実験の利点と制限
4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid has many advantages for use in lab experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for research. However, 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid also has some limitations. It is not a selective agonist of the GABAA receptor, meaning that it can activate other neurotransmitter receptors as well. Additionally, its effects can vary depending on the concentration and duration of treatment.
将来の方向性
For research include further investigation of its anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, further research is needed to determine the effectiveness of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid in the treatment of anxiety and depression. Additionally, further research is needed to determine the mechanism of action of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid and to develop more selective agonists of the GABAA receptor. Finally, further research is needed to investigate the effects of 4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid on other biochemical and physiological processes, such as metabolism and cell signaling.
特性
IUPAC Name |
4-methylsulfanyl-2-(thiophen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S3/c1-15-6-4-7(9(11)12)10-17(13,14)8-3-2-5-16-8/h2-3,5,7,10H,4,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIVWJFLTMFQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsulfanyl-2-(thiophene-2-sulfonylamino)-butyric acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

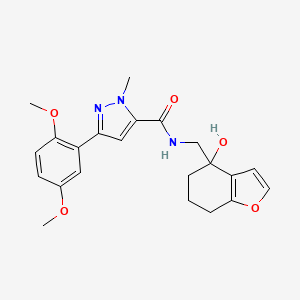
![2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2781121.png)
![N-(4-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2781122.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2781123.png)
![2-[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2781125.png)
![2-Amino-4-(4-isopropoxyphenyl)-5-oxo-4,5,6,8,9,10,11,12-octahydrocyclohepta[b]pyrano[2'',3'':4',5']pyrido[2',3':4,5]thieno[3,2-e]pyridine-3-carbonitrile](/img/structure/B2781130.png)
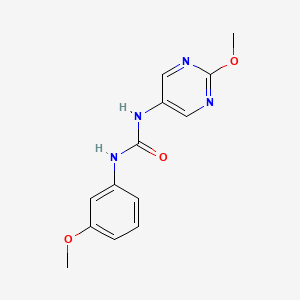
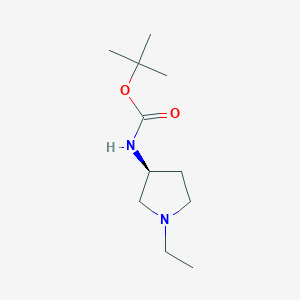
![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2781134.png)
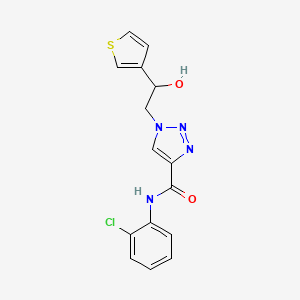
![2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2781139.png)
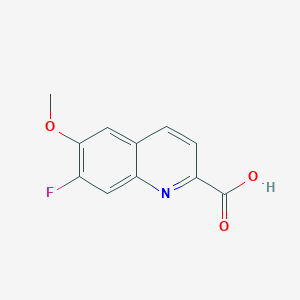
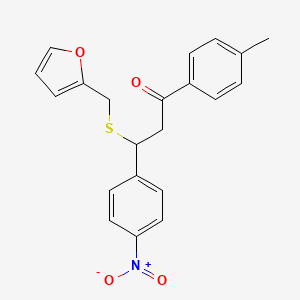
![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/no-structure.png)